Cas no 89244-39-3 ((2-Methoxy-6-methylphenyl)methanol)
(2-Methoxy-6-methylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Methoxy-6-methylphenyl)methanol
- Benzenemethanol, 2-methoxy-6-methyl-
- SCHEMBL696242
- 89244-39-3
- ZQQCKABKEUYODO-UHFFFAOYSA-N
- 2-methoxy-6-methylbenzyl alcohol
- EN300-1868820
- [2-Methyl-6-(methyloxy)phenyl]methanol
- DTXSID30527952
- SB84675
- DB-122227
-
- MDL: MFCD18398312
- Inchi: 1S/C9H12O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,10H,6H2,1-2H3
- InChI Key: ZQQCKABKEUYODO-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(C)=C1CO
Computed Properties
- Exact Mass: 152.083729621g/mol
- Monoisotopic Mass: 152.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.060±0.06 g/cm3(Predicted)
- Melting Point: 51-52 °C
- Boiling Point: 259.0±25.0 °C(Predicted)
- PSA: 29.46000
- LogP: 1.49590
(2-Methoxy-6-methylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002053-250mg |
2-Methoxy-6-methylbenzyl alcohol |
89244-39-3 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A014002053-500mg |
2-Methoxy-6-methylbenzyl alcohol |
89244-39-3 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A014002053-1g |
2-Methoxy-6-methylbenzyl alcohol |
89244-39-3 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| Enamine | EN300-1868820-0.05g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1868820-0.1g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1868820-0.25g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1868820-0.5g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1868820-1.0g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 1g |
$728.0 | 2023-06-01 | ||
| Enamine | EN300-1868820-2.5g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1868820-5.0g |
(2-methoxy-6-methylphenyl)methanol |
89244-39-3 | 5g |
$2110.0 | 2023-06-01 |
(2-Methoxy-6-methylphenyl)methanol Suppliers
(2-Methoxy-6-methylphenyl)methanol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on (2-Methoxy-6-methylphenyl)methanol
Introduction to (2-Methoxy-6-methylphenyl)methanol (CAS No. 89244-39-3)
(2-Methoxy-6-methylphenyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 89244-39-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of phenolic alcohols, characterized by a benzene ring substituted with a methoxy group at the 2-position and a methyl group at the 6-position, with a hydroxymethyl group attached to the ring. The unique structural features of (2-Methoxy-6-methylphenyl)methanol make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of (2-Methoxy-6-methylphenyl)methanol contributes to its versatile reactivity, enabling its use in the synthesis of more complex molecules. The presence of both electron-donating methoxy and electron-withdrawing methyl groups on the benzene ring creates a balance that influences its chemical behavior, making it suitable for various functionalization reactions. These properties have garnered interest from researchers exploring novel synthetic pathways and drug development strategies.
In recent years, advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between (2-Methoxy-6-methylphenyl)methanol and biological targets. Studies have demonstrated its potential as a scaffold for designing molecules with therapeutic properties. For instance, researchers have investigated its derivatives as candidates for antimicrobial and anti-inflammatory agents. The hydroxymethyl group provides a site for further derivatization, allowing chemists to modify its pharmacokinetic and pharmacodynamic profiles.
The pharmaceutical industry has shown particular interest in phenolic alcohols due to their broad spectrum of biological activities. (2-Methoxy-6-methylphenyl)methanol has been explored in the development of molecules targeting neurological disorders, where its structural motif is believed to interact with specific receptors or enzymes involved in these conditions. Preliminary studies suggest that certain derivatives of this compound may exhibit neuroprotective effects, making them promising candidates for further investigation.
Moreover, the agrochemical sector has also recognized the utility of (2-Methoxy-6-methylphenyl)methanol as a precursor in the synthesis of novel pesticides and herbicides. Its structural features allow for the creation of compounds that can selectively target pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices, where compounds that offer efficacy without excessive toxicity are highly valued.
The synthesis of (2-Methoxy-6-methylphenyl)methanol typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also enhance scalability, which is crucial for industrial applications.
In conclusion, (2-Methoxy-6-methylphenyl)methanol (CAS No. 89244-39-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural attributes enable diverse applications, from drug development to sustainable agriculture. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific and industrial innovation.
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